Differential Modulation of Nicotinic Acetylcholine Receptors (nAChRs) vs. T-Type Calcium Channels
Chroman-4-yl-(3-methoxy-propyl)-amine demonstrates a distinct functional profile, acting as an agonist at α3β4 nicotinic acetylcholine receptors while exhibiting weak inhibition of the Cav3.2 T-type calcium channel. This contrasts with the broader class of chroman derivatives, which are more frequently investigated for calcium channel modulation [1] [2].
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | α3β4 nAChR: Agonist activity reported. Cav3.2 T-type Calcium Channel: IC₅₀ = 3.3 μM. |
| Comparator Or Baseline | Class-level comparator: Chroman-4-amine and other N-alkyl chroman derivatives are not primarily known for selective α3β4 nAChR agonist activity. T-type calcium channel inhibitor ML218 (a non-chroman comparator) has IC₅₀ = 0.31 μM for Cav3.2. |
| Quantified Difference | The target compound shows dual activity: functional agonism at α3β4 nAChR and weak inhibition (IC₅₀ 3.3 μM) at Cav3.2. The weak Cav3.2 inhibition is 10-fold less potent than the dedicated inhibitor ML218. |
| Conditions | α3β4 nAChR assay: Recombinant human cell line (HEK293) [1]. Cav3.2 assay: T-Rex293 cells, whole-cell patch clamp [2]. |
Why This Matters
This evidence distinguishes Chroman-4-yl-(3-methoxy-propyl)-amine as a tool for investigating nAChR signaling, rather than as a calcium channel blocker, guiding appropriate experimental application.
- [1] BindingDB. Assay ChEMBL_142741 (CHEMBL751477). Nicotinic acetylcholine receptor agonist functional potency. http://ww.bindingdb.org/ View Source
- [2] BindingDB. BDBM50428600 (CHEMBL2338408). Inhibition of human T-type calcium channel Cav3.2. http://ww.w.bindingdb.org/ View Source
